(S)-Lisofylline (S)-Lisofylline (S)-lisofylline is a 1-(5-hydroxyhexyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione that has (S)-configuration. It is the inactive optical enantiomer of (R)-lisofylline, an anti-inflammatory agent. It is an enantiomer of a (R)-lisofylline.
Brand Name: Vulcanchem
CAS No.: 100324-80-9
VCID: VC0173364
InChI: InChI=1S/C13H20N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8-9,18H,4-7H2,1-3H3/t9-/m0/s1
SMILES: CC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O
Molecular Formula: C13H20N4O3
Molecular Weight: 280.32 g/mol

(S)-Lisofylline

CAS No.: 100324-80-9

Main Products

VCID: VC0173364

Molecular Formula: C13H20N4O3

Molecular Weight: 280.32 g/mol

(S)-Lisofylline - 100324-80-9

CAS No. 100324-80-9
Product Name (S)-Lisofylline
Molecular Formula C13H20N4O3
Molecular Weight 280.32 g/mol
IUPAC Name 1-[(5S)-5-hydroxyhexyl]-3,7-dimethylpurine-2,6-dione
Standard InChI InChI=1S/C13H20N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8-9,18H,4-7H2,1-3H3/t9-/m0/s1
Standard InChIKey NSMXQKNUPPXBRG-VIFPVBQESA-N
Isomeric SMILES C[C@@H](CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O
SMILES CC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O
Canonical SMILES CC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O
Appearance Assay:≥98%A crystalline solid
Description (S)-lisofylline is a 1-(5-hydroxyhexyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione that has (S)-configuration. It is the inactive optical enantiomer of (R)-lisofylline, an anti-inflammatory agent. It is an enantiomer of a (R)-lisofylline.
Synonyms (S)-Lisofylline
PubChem Compound 23519621
Last Modified Nov 11 2021
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